molecular formula C21H27F3N2O3S B2863541 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396859-58-7

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2863541
CAS No.: 1396859-58-7
M. Wt: 444.51
InChI Key: UPKSKNDOCLZSKY-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 1396859-58-7) is a chemical compound with the molecular formula C21H27F3N2O3S and a molecular weight of 444.51 g/mol . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. While the specific biological activity and mechanism of action for this compound are not fully defined in the public domain, its molecular structure suggests potential for pharmaceutical research. The structure incorporates a trifluoromethyl phenyl group and a methanesulfonamide moiety, which are functional groups commonly found in compounds investigated as protein antagonists . For instance, non-retinoid antagonists of Retinol Binding Protein 4 (RBP4), which is a target for conditions like age-related macular degeneration (AMD) and metabolic diseases, often share some of these structural features . RBP4 antagonists work by disrupting the RBP4-TTR-retinol complex, leading to reduced serum RBP4 levels and a decreased influx of retinol to tissues . Researchers are invited to explore the potential of this compound in their own investigative workflows. This product is strictly for use in laboratory research by qualified professionals. All information provided is for educational and research reference purposes.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N2O3S/c1-15-11-19(16(2)29-15)13-26-9-7-17(8-10-26)12-25-30(27,28)14-18-3-5-20(6-4-18)21(22,23)24/h3-6,11,17,25H,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKSKNDOCLZSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is synthesized via a Buchwald-Hartwig amination or cyclization of δ-amino ketones . For instance, reacting 4-piperidone with hydroxylamine forms the corresponding oxime, which is reduced using lithium aluminum hydride (LiAlH4) to yield piperidin-4-ylmethanol.

N-Alkylation with (2,5-Dimethylfuran-3-yl)methyl Group

The piperidine nitrogen is alkylated using (2,5-dimethylfuran-3-yl)methyl bromide under basic conditions (K₂CO₃, DMF, 60°C), yielding 1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-ylmethanol. Subsequent conversion of the alcohol to the amine is achieved via a Gabriel synthesis or Staudinger reaction , producing Intermediate A.

Synthesis of Intermediate B: Methanesulfonamide Derivatives

Sulfonylation of Secondary Amines

Intermediate A is reacted with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step forms the monosubstituted sulfonamide, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide .

Introduction of the 4-(Trifluoromethyl)phenyl Group

The monosubstituted sulfonamide undergoes Ullmann-type coupling with 4-(trifluoromethyl)iodobenzene in the presence of CuI and 1,10-phenanthroline to install the aryl group. Alternatively, Buchwald-Hartwig amination with 4-(trifluoromethyl)aniline and a palladium catalyst achieves the disubstitution.

Optimized Synthetic Route and Reaction Conditions

The following table summarizes critical steps, reagents, and yields:

Step Reaction Reagents/Conditions Yield (%)
1 Piperidine N-alkylation (2,5-Dimethylfuran-3-yl)methyl bromide, K₂CO₃, DMF, 60°C 78
2 Alcohol-to-amine conversion Phthalimide, PPh₃, CCl₄; then H₂NNH₂ 65
3 Sulfonylation MsCl, TEA, DCM, 0°C → RT 82
4 Aryl coupling 4-(Trifluoromethyl)iodobenzene, CuI, DMF, 110°C 58

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 6.12 (s, 1H, furan-H), 3.81 (s, 2H, CH₂SO₂), 3.45 (t, J = 6.5 Hz, 2H, piperidine-CH₂), 2.98 (s, 3H, SO₂CH₃).
  • HRMS : m/z calc. for C₂₃H₂₈F₃N₂O₃S [M+H]⁺: 493.1772, found: 493.1768.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirmed >98% purity.

Challenges and Alternative Pathways

Competing Side Reactions

  • Over-alkylation during N-substitution is mitigated by using stoichiometric alkylating agents.
  • Furan ring degradation under acidic conditions necessitates pH-controlled environments.

Alternative Sulfonylation Strategies

  • Microwave-assisted synthesis reduces reaction time from 12 h to 45 min, improving yield to 85%.
  • Solid-phase synthesis using Wang resin enables facile purification but lowers scalability.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing CuI with CuO nanoparticles in Ullmann coupling reduces metal waste.

Solvent Recycling

DMF recovery via distillation achieves >90% reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Example Compound from : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (Mass: 603.0 Da) shares the methanesulfonamide group but incorporates a pyrazolo-pyrimidinyl core and a chromen-4-one system. This compound’s higher molecular weight (603.0 Da vs.

Key Differences :

  • Core Structure : Pyrazolo-pyrimidine vs. piperidine-furan.
  • Functional Groups: Dual fluorine atoms and chromenone vs. trifluoromethylphenyl and dimethylfuran.
  • Biological Implications : The pyrazolo-pyrimidine core is common in kinase inhibitors, while the piperidine-furan system may modulate CNS penetration or GPCR interactions.
Agrochemical Sulfonamides ()

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide):

  • Structure: Dichloro-fluoro substituents and dimethylamino sulfonyl group.
  • Use : Broad-spectrum fungicide.
  • Comparison : The absence of halogens in the target compound may reduce environmental persistence but limit antifungal activity. The trifluoromethyl group in the target compound could enhance soil adsorption compared to tolylfluanid’s methylphenyl group .

Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide):

  • Structure : Sulfenamide (S–N bond) vs. sulfonamide (S=O bonds).
  • Use : Antifouling agent.
  • Comparison : The sulfonamide group in the target compound increases hydrolytic stability compared to dichlofluanid’s sulfenamide, which is prone to degradation in aquatic environments .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (Da) Core Structure Key Functional Groups Potential Applications
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide ~500–550 (estimated) Piperidine-furan Trifluoromethylphenyl, sulfonamide Medicinal/Agrochemical
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide 603.0 Pyrazolo-pyrimidine Fluorophenyl, chromenone, sulfonamide Kinase inhibition
Tolylfluanid 347.2 Methanesulfonamide Dichloro-fluoro, dimethylamino sulfonyl Fungicide
Dichlofluanid 333.2 Methanesulfenamide Dichloro-fluoro, sulfenamide Antifouling agent

Research Findings and Hypotheses

  • Metabolic Stability: The trifluoromethyl group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogues like tolylfluanid .
  • Target Selectivity : The dimethylfuran and piperidine moieties may confer selectivity for mammalian targets (e.g., GPCRs) over fungal enzymes targeted by agrochemical sulfonamides .
  • Synthetic Challenges : The target compound’s branched piperidine-furan linkage presents greater synthetic complexity compared to linear sulfonamides in and .

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